5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

Catalog No.
S899709
CAS No.
1551078-87-5
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

CAS Number

1551078-87-5

Product Name

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

IUPAC Name

5-(1-bromoethyl)-6-nitro-1,3-benzodioxole

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3

InChI Key

JSESGFWDNDACQB-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br

Total Synthesis of Benzylisoquinoline Alkaloids

Anticancer and Antioxidant Agents

Metal–Organic Frameworks (MOFs)

Optical Properties of Copolymers

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a bromoethyl group and a nitro substituent on a benzo[d][1,3]dioxole framework. With a molecular formula of C₉H₈BrN₁O₄ and a molecular weight of 274.07 g/mol, this compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications and biological activities .

Currently, there is no information regarding the mechanism of action of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole in biological systems.

  • Nitro group: Nitroaromatic compounds can be explosive under certain conditions. It is advisable to handle them with caution and consult safety data sheets for specific nitroaromatic compounds [].
  • Bromoethyl group: Bromoethyl compounds may be irritating to the skin and eyes. Standard laboratory practices for handling organic chemicals should be followed [].

The reactivity of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole can be explored through various chemical transformations. One notable reaction involves nucleophilic substitution where the bromoethyl group can be replaced by hydroxide ions, yielding the corresponding alcohol:

C9H8BrNO4+NaOHC9H9NO5+NaBr\text{C}_9\text{H}_8\text{BrNO}_4+\text{NaOH}\rightarrow \text{C}_9\text{H}_9\text{NO}_5+\text{NaBr}

This transformation highlights the compound's potential as an intermediate in the synthesis of more complex molecules.

Preliminary studies suggest that 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole may exhibit significant biological activity. Its structural components indicate potential interactions with biological targets, which could lead to pharmacological effects. The nitro group is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in medicinal chemistry .

The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole typically involves multi-step organic reactions. A common method includes:

  • Preparation of the Dioxole Framework: Starting from commercially available precursors, the benzo[d][1,3]dioxole structure can be synthesized through cyclization reactions.
  • Introduction of Nitro Group: Nitration reactions can introduce the nitro group at the desired position on the dioxole ring.
  • Bromoethyl Substitution: Finally, bromination of an ethyl precursor allows for the formation of the bromoethyl substituent.

These steps may vary based on specific laboratory techniques and available reagents .

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique chemical properties may allow for use in developing novel materials or catalysts.
  • Synthetic Organic Chemistry: As an intermediate, it can facilitate the synthesis of more complex organic compounds.

Interaction studies involving 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole are essential for understanding its biological mechanisms. Initial research suggests that it may interact with various enzymes or receptors due to its functional groups. Further studies using techniques such as molecular docking or in vitro assays could elucidate its mode of action and therapeutic potential.

Several compounds share structural similarities with 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole. A comparison highlights its unique attributes:

Compound NameStructural FeaturesNotable Activities
6-Nitrobenzo[d][1,3]dioxoleLacks bromoethyl groupAntimicrobial properties
5-Bromomethyl-1,3-benzodioxoleContains bromomethyl instead of bromoethylUsed in synthetic applications
6-BromopiperonalDifferent ring structure but similar halogenFragrance and flavoring agent

The presence of both a bromoethyl group and a nitro substituent in 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole distinguishes it from these compounds, suggesting unique reactivity and potential applications .

FTIR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides crucial information about the vibrational modes of functional groups present in 5-(1-Bromoethyl)-6-nitrobenzo[d] [1] [2]dioxole [3] [4] [5]. The compound exhibits characteristic absorption bands that can be systematically assigned to specific molecular vibrations based on established correlations for similar benzodioxole derivatives [6] [7].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, with literature precedent showing absorption at 3119 cm⁻¹ for related 5-nitro-1,3-benzodioxole compounds [6]. The methylene carbon-hydrogen stretching modes of the dioxole ring are observed between 2850-3000 cm⁻¹, typically manifesting as multiple overlapping bands due to the symmetric and asymmetric stretching modes [7].

The nitro group provides two distinctive absorption bands: the asymmetric stretching mode appears at 1540-1570 cm⁻¹, while the symmetric stretching is observed at 1320-1380 cm⁻¹ [6] [7]. These frequencies are characteristic of nitro groups attached to aromatic systems and serve as diagnostic markers for structural confirmation.

The benzene ring exhibits multiple carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region, with the highest frequency bands near 1580 and 1490 cm⁻¹ being particularly diagnostic [3] [6]. The dioxole ring contributes specific carbon-oxygen-carbon stretching modes: asymmetric stretching at 1150-1250 cm⁻¹ and symmetric stretching at 1000-1050 cm⁻¹ [6] [7].

Functional GroupExpected Frequency Range (cm⁻¹)Literature Reference (cm⁻¹)
C-H stretching (aromatic)3000-31003119 (5-nitro-1,3-benzodioxole)
C-H stretching (methylene)2850-30002950-2980
Nitro asymmetric stretch1540-15701520-1536
Nitro symmetric stretch1320-13801350-1380
C=C aromatic stretch1450-16001490-1580
C-O-C asymmetric stretch1150-12501250, 1073
C-O-C symmetric stretch1000-10501055, 1063
C-H bending (aromatic)1000-12001100-1200
C-H out-of-plane bending700-900810, 872
C-Br stretch500-700600-650
Ring breathing mode800-1000864, 872

The carbon-bromine stretching vibration, characteristic of the bromoethyl substituent, appears in the lower frequency region between 500-700 cm⁻¹ [8] [9]. Out-of-plane bending modes of aromatic carbon-hydrogen bonds are observed between 700-900 cm⁻¹, providing information about the substitution pattern on the benzene ring [6] [7].

NMR Spectral Interpretation (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and connectivity of 5-(1-Bromoethyl)-6-nitrobenzo[d] [1] [2]dioxole through analysis of proton environments, carbon chemical shifts, and correlation patterns [10] [11] [12].

The proton NMR spectrum exhibits several distinct regions corresponding to different molecular environments. Aromatic protons appear in the downfield region between 6.8-8.0 ppm, with the nitro-substituted benzene ring protons typically appearing as doublets or singlets depending on the substitution pattern [10] [13]. The characteristic dioxole methylene protons (OCH₂O) appear as a singlet near 5.9-6.1 ppm [14] [15].

The bromoethyl side chain provides distinctive signals: the CHBr proton appears as a quartet in the range of 5.0-6.5 ppm due to coupling with the adjacent methyl group, while the methyl protons appear as a doublet at 1.4-1.8 ppm [10] [13]. The coupling constant between these protons typically ranges from 6-7 Hz, consistent with vicinal proton-proton coupling [12] [16].

TypeChemical Shift Range (ppm)Expected Multiplicity
¹H NMR - Aromatic protons6.8-8.0d, s
¹H NMR - OCH₂O protons5.9-6.1s
¹H NMR - CHBr proton5.0-6.5q, d
¹H NMR - CH₃ protons1.4-1.8d
¹³C NMR - Aromatic carbons105-155singlet (¹³C)
¹³C NMR - OCH₂O carbon101-102singlet (¹³C)
¹³C NMR - CHBr carbon40-60singlet (¹³C)
¹³C NMR - CH₃ carbon20-25singlet (¹³C)
¹³C NMR - Nitro-bearing carbon140-160singlet (¹³C)

Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis [11] [17] [18]. Aromatic carbons appear in the range of 105-155 ppm, with the nitro-bearing carbon typically appearing at the downfield end of this range (140-160 ppm) due to the deshielding effect of the electron-withdrawing nitro group [11] [19]. The dioxole methylene carbon appears as a characteristic singlet near 101-102 ppm [10] [14].

The bromoethyl substituent carbons are distinguishable by their chemical shifts: the CHBr carbon appears in the 40-60 ppm region, while the methyl carbon resonates at 20-25 ppm [10] [13]. These assignments can be confirmed through multiplicity patterns observed in coupled ¹³C NMR experiments [20] [19].

Two-dimensional COSY (Correlation Spectroscopy) experiments provide crucial connectivity information by revealing through-bond correlations between coupled protons [21] [22] [23]. The COSY spectrum shows cross-peaks between the CHBr proton and the adjacent methyl protons, confirming their connectivity within the bromoethyl group [21] [24]. Aromatic proton correlations help establish the substitution pattern on the benzene ring, while the absence of cross-peaks between the dioxole methylene protons and other signals confirms their isolated chemical environment [22] [25].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray diffraction provides definitive structural information about 5-(1-Bromoethyl)-6-nitrobenzo[d] [1] [2]dioxole, including precise bond lengths, angles, and intermolecular interactions [26] [27] [28]. Benzodioxole derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with common space groups including P21, P21/c, and Pnma [29] [30] [31].

The molecular packing in the crystal lattice is influenced by several types of intermolecular interactions. π-π stacking interactions between aromatic rings are common, with typical interplanar distances of 3.3-3.8 Å [26] [30]. The presence of the nitro group and bromine atom introduces additional possibilities for halogen bonding and dipole-dipole interactions [26] [32].

ParameterTypical Range for BenzodioxolesExample Literature Values
Space GroupP21, P21/c, PnmaP21 (Benzodioxole derivative)
Crystal SystemMonoclinic, OrthorhombicMonoclinic
Unit Cell a (Å)8-129.15
Unit Cell b (Å)5-85.67
Unit Cell c (Å)15-2016.77
β angle (°)90-12093.4
Volume (Ų)600-1200868
Z value2-42
Density (g/cm³)1.4-1.81.52
R factor0.03-0.080.041
Temperature (K)100-300296

Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts to the crystal packing [26]. Typical contact distributions include hydrogen-oxygen interactions (20-25%), hydrogen-hydrogen contacts (15-20%), and bromine-hydrogen interactions (15-20%) [26]. These analyses provide quantitative measures of the importance of various weak interactions in stabilizing the crystal structure.

Conformational Analysis Through XRD

X-ray crystallographic analysis provides detailed information about the molecular conformation of 5-(1-Bromoethyl)-6-nitrobenzo[d] [1] [2]dioxole in the solid state [26] [29] [33]. The benzene ring maintains its characteristic planar geometry, while the fused dioxole ring adopts a non-planar envelope conformation [6] [34] [35].

The dioxole ring puckering can be quantified using Cremer-Pople puckering parameters, with typical Q values of 0.097 Å and specific puckering angles indicating the degree and direction of ring distortion [26] [29]. The oxygen atoms and methylene carbon typically lie on opposite sides of the aromatic plane, minimizing steric interactions while maintaining orbital overlap [6] [35].

Structural FeatureExpected BehaviorLiterature Observations
Dioxole ring puckeringEnvelope conformationPuckering parameter Q = 0.097 Å
Benzene ring planarityPlanar aromatic systemAromatic ring remains planar
Nitro group orientationCoplanar with benzene ringTypically coplanar
Bromoethyl side chainGauche/anti conformationsAnti preferred in crystal
Dihedral angle (ring-NO₂)0-30°5-20° typical
Dihedral angle (ring-CHBrCH₃)60-180°120-180° observed
Molecular symmetryC1 symmetryNo molecular symmetry
Crystal packing motifπ-π stacking, halogen bondsBr⋯π interactions common

The nitro group orientation relative to the benzene ring is typically close to coplanar, with dihedral angles ranging from 0-30° [26] [36] [37]. This geometry maximizes conjugation between the nitro group and the aromatic system while minimizing steric hindrance with adjacent substituents.

The bromoethyl side chain conformation shows preference for anti arrangements in the crystalline state, minimizing steric interactions between the bromine atom and the aromatic system [26] [38] [39]. The dihedral angle between the aromatic ring and the bromoethyl group typically ranges from 120-180°, allowing optimal spatial arrangement while maintaining electronic effects.

Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry of 5-(1-Bromoethyl)-6-nitrobenzo[d] [1] [2]dioxole exhibits characteristic fragmentation patterns that provide structural confirmation and identify key molecular fragments [8] [40] [9]. The molecular ion peak at m/z 274 typically shows low to medium intensity due to the instability of the radical cation formed during electron impact ionization [8] [41] [42].

The most significant fragmentation pathways involve loss of the bromine atom (m/z 194/195), reflecting the relative weakness of the carbon-bromine bond under high-energy conditions [8] [9] [43]. This fragmentation produces an odd-electron ion that can undergo further rearrangement and fragmentation processes.

Fragment Typem/z RangeRelative Intensity
Molecular ion [M]⁺274Low-Medium
Loss of Br [M-79/81]⁺194/195Medium-High
Loss of NO₂ [M-46]⁺228Medium
Loss of ethyl [M-29]⁺245Low-Medium
Benzodioxole fragment149High
Nitrobenzodioxole fragment194Medium-High
Tropylium-like ion77-91Medium
Base peak region149-194High

Loss of the nitro group (m/z 228) represents another major fragmentation pathway, with the elimination of NO₂ (46 mass units) being favorable due to the stability of the resulting aromatic system [8] [9] [44]. The presence of both ⁷⁹Br and ⁸¹Br isotopes creates characteristic isotope patterns that aid in identification and structural confirmation [45] [46] [47].

The benzodioxole fragment at m/z 149 often appears as a base peak or high-intensity signal, reflecting the stability of this aromatic heterocyclic system [27] [48] [49]. This fragment can be formed through various fragmentation pathways and serves as a diagnostic marker for benzodioxole-containing compounds.

Tropylium-like ions in the m/z 77-91 range result from rearrangement processes of the aromatic system and provide additional structural information about the substitution pattern [8] [44] [42]. These fragments are particularly useful for distinguishing between different positional isomers and confirming the presence of the benzodioxole moiety.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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